2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide
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Overview
Description
2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzodioxole moiety, a pyrazolo[1,5-a]pyrazine core, and a trifluoromethyl-substituted phenylacetamide group. Its intricate structure suggests it may have interesting chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the benzodioxole ring, the construction of the pyrazolo[1,5-a]pyrazine core, and the introduction of the trifluoromethylphenylacetamide group. Each step requires specific reaction conditions, such as controlled temperatures, catalysts, and solvents, to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability. This includes selecting cost-effective reagents, minimizing reaction steps, and ensuring that the process is environmentally friendly. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific reaction pathway chosen. For example, oxidation might yield oxides of the original compound, while reduction could produce alcohols or amines. Substitution reactions could introduce new functional groups, altering the compound’s properties.
Scientific Research Applications
Chemistry: It can be used as a building block for synthesizing more complex molecules or as a reagent in organic synthesis.
Biology: The compound may have biological activity, making it a candidate for drug discovery and development.
Medicine: Its unique structure suggests potential therapeutic applications, possibly as an enzyme inhibitor or receptor modulator.
Industry: The compound could be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism by which 2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide exerts its effects likely involves interactions with specific molecular targets. These could include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into binding sites, modulating the activity of its targets and influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzodioxole derivatives, pyrazolo[1,5-a]pyrazine analogs, and trifluoromethyl-substituted phenylacetamides. Each of these compounds shares structural features with 2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide but may differ in their specific functional groups or overall structure.
Uniqueness
What sets this compound apart is its combination of these three distinct moieties. This unique structure could confer specific chemical properties and biological activities not seen in other similar compounds, making it a valuable subject for further research and development.
Properties
IUPAC Name |
2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-[2-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15F3N4O4/c23-22(24,25)14-3-1-2-4-15(14)26-20(30)11-28-7-8-29-17(21(28)31)10-16(27-29)13-5-6-18-19(9-13)33-12-32-18/h1-10H,11-12H2,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSAGVEBPHGABNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NN4C=CN(C(=O)C4=C3)CC(=O)NC5=CC=CC=C5C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15F3N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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